molecular formula C12H27NOSi B1280882 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine CAS No. 135938-63-5

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine

Cat. No.: B1280882
CAS No.: 135938-63-5
M. Wt: 229.43 g/mol
InChI Key: LRENCRSBPCQZAY-UHFFFAOYSA-N
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Description

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is an organosilicon compound that features a piperidine ring substituted with a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the silyl group.

    Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for hydroxyl functionalities, allowing for selective reactions on other parts of the molecule.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in modifying the pharmacokinetic properties of drug candidates.

    Material Science: It can be used in the synthesis of silicon-based materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine involves the stabilization of reactive intermediates during chemical reactions. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective functionalization of other parts of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-({[Tert-butyl(dimethyl)silyl]oxy}ethanol): Similar in structure but with an ethanol backbone instead of piperidine.

    2-({[Tert-butyl(dimethyl)silyl]oxy}acetaldehyde): Contains an aldehyde group, making it more reactive in certain conditions.

    2-({[Tert-butyl(dimethyl)silyl]oxy}acetic acid): Features a carboxylic acid group, which can participate in different types of reactions.

Uniqueness

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is unique due to its piperidine ring, which imparts different chemical properties and reactivity compared to similar compounds with simpler backbones. This makes it particularly useful in applications requiring selective protection and functionalization.

Properties

IUPAC Name

tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENCRSBPCQZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479646
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135938-63-5
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a DMF (3 ml) solution of 2-piperidinemethanol (1.00 g, 8.7 mmol) and imidazole (1.48 g, 21.7 mmol) was added tert-butyldimethylchlorosilane (1.57 g, 10.4 mmol) at room temperature. After stirring for 30 min., a reaction solution was poured onto water followed by extraction with diethyl ether (about 30 ml). The extract was washed successively with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to afford 1.61 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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